molecular formula C48H54N7O8P B026310 DMT-dA(PAc) Phosphoramidite CAS No. 110543-74-3

DMT-dA(PAc) Phosphoramidite

Cat. No.: B026310
CAS No.: 110543-74-3
M. Wt: 888 g/mol
InChI Key: INUFZOANRLMUCW-SDNJGBRXSA-N
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Description

DMT-dA(PAc) Phosphoramidite: is a phosphoramidite compound used primarily in the synthesis of DNA and RNA oligonucleotides. It is characterized by the presence of a dimethoxytrityl (DMT) group, a phenoxyacetyl (PAc) group, and a deoxyadenosine (dA) nucleoside. This compound is essential in the field of molecular biology and biotechnology for the creation of synthetic nucleic acids.

Mechanism of Action

Target of Action

DMT-dA(PAc) Phosphoramidite, also known as DMT-dA(tac) Phosphoramidite, is a type of dIPhosphoramidite . It is primarily used for the synthesis of DNA or RNA .

Mode of Action

The compound interacts with its targets (DNA or RNA) through a process known as oligonucleotide synthesis . This process involves the formation of phosphodiester bonds that link the nucleotides together to form the DNA or RNA strand.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of DNA or RNA . The compound plays a crucial role in the formation of the phosphodiester bonds that link the nucleotides together, thereby facilitating the synthesis of DNA or RNA strands.

Result of Action

The result of the action of this compound is the successful synthesis of DNA or RNA strands . These strands can then be used in various biological and biochemical experiments, including genetic engineering, molecular biology research, and drug discovery.

Biochemical Analysis

Biochemical Properties

DMT-dA(PAc) Phosphoramidite plays a significant role in biochemical reactions, particularly in the synthesis of DNA or RNA It interacts with various enzymes and proteins during this process

Cellular Effects

The effects of this compound on cells and cellular processes are primarily related to its role in DNA or RNA synthesis By contributing to the formation of these essential biomolecules, it can influence cell function, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound involves its incorporation into the growing oligonucleotide chain during the synthesis of DNA or RNA It may interact with various biomolecules, potentially influencing enzyme activity and gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated oligonucleotide synthesizers. These machines complete sequential chemical reactions using phosphoramidites to produce nucleotide chains of synthetic oligos .

Properties

IUPAC Name

N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H54N7O8P/c1-33(2)55(34(3)4)64(61-27-13-26-49)63-41-28-44(54-32-52-45-46(50-31-51-47(45)54)53-43(56)30-59-40-16-11-8-12-17-40)62-42(41)29-60-48(35-14-9-7-10-15-35,36-18-22-38(57-5)23-19-36)37-20-24-39(58-6)25-21-37/h7-12,14-25,31-34,41-42,44H,13,27-30H2,1-6H3,(H,50,51,53,56)/t41-,42+,44+,64?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INUFZOANRLMUCW-SDNJGBRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)COC7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)COC7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H54N7O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

888.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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